molecular formula C40H36OP2 B3336196 Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether CAS No. 205497-64-9

Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether

Cat. No. B3336196
CAS RN: 205497-64-9
M. Wt: 594.7 g/mol
InChI Key: QWVPCSCVFCSULE-UHFFFAOYSA-N
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Description

“Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether” is a versatile chemical compound that holds immense potential for scientific research. It is used as a ligand for a variety of transition-metal-catalyzed reactions . It is a white to off-white crystalline solid or powder .

Scientific Research Applications

Synthesis of New Phosphines

This compound is part of the tertiary phosphines family, which contains only P–C bonds . The synthesis and reactions of tertiary phosphines have been extensively studied, and various synthetic approaches to new phosphines have been summarized and reviewed . This compound can be synthesized by reacting organomagnesium reagents with corresponding chlorophosphines .

Ligand for Organotransition Metal Species

Bidentate phosphine ligands, such as this compound, have been used to stabilize and/or activate organotransition metal species . The properties such as the electronic nature, the steric requirements, or solubility of the ligand and their corresponding metal complexes can be fine-tuned to suit the desired application .

Synthesis of 1,2-Bis(2,6-dimethylphenylphosphino)ethane

This compound is involved in the synthesis of 1,2-bis(2,6-dimethylphenylphosphino)ethane . The synthesis involves the reaction of in situ prepared lithium salt of 2-bromo-m-xylene with 1,2-bis(dichlorophosphino)ethane in diethylether .

Phosphorescent Copper(I) Halide Complexes

This compound has been used in the synthesis of strongly phosphorescent copper(I) halide complexes . The complexes were synthesized by reacting CuX with the diphosphine ligand in a 1:1 molar ratio .

Design of New Phosphines

The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines . This inspires the design of new phosphines of various structures and the tuning of their properties .

Synthesis of P-stereogenic Compounds

This compound can be used in the synthesis of P-stereogenic compounds . A short and important review overviews the advanced synthetic approaches to P-stereogenic compounds including P-stereogenic phosphines .

properties

IUPAC Name

[2-[2-bis(2-methylphenyl)phosphanylphenoxy]phenyl]-bis(2-methylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H36OP2/c1-29-17-5-11-23-35(29)42(36-24-12-6-18-30(36)2)39-27-15-9-21-33(39)41-34-22-10-16-28-40(34)43(37-25-13-7-19-31(37)3)38-26-14-8-20-32(38)4/h5-28H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVPCSCVFCSULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5C)C6=CC=CC=C6C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H36OP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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